7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one typically involves the use of specific starting materials and reaction conditions. One common method involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then subjected to heating to promote the condensation reaction, leading to the formation of the desired dienone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dienone to its corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, alcohols, alkanes, and substituted dienones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and chemical properties.
Mechanism of Action
The mechanism by which 7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anti-inflammatory activity, the compound may modulate signaling pathways that regulate inflammation, such as the NF-κB pathway.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-ol: A closely related compound with similar structural features but differing in the presence of a hydroxyl group instead of a carbonyl group.
5,5-Dimethyl-2-propan-2-yl-2H-1,3-thiazole: Another compound with a similar isopropyl group but differing in the presence of a thiazole ring.
Uniqueness
7,7-Dimethyl-5-(propan-2-yl)octa-3,5-dien-2-one is unique due to its specific arrangement of double bonds and carbonyl group, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
919516-45-3 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
7,7-dimethyl-5-propan-2-ylocta-3,5-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)12(8-7-11(3)14)9-13(4,5)6/h7-10H,1-6H3 |
InChI Key |
ZHZCUNMXMYRHFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=CC(C)(C)C)C=CC(=O)C |
Origin of Product |
United States |
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